Pradimicin L

Structure-Activity Relationship Natural Product Chemistry Antifungal Discovery

Pradimicin L is a non-fungible antifungal congener distinguished by its unique C-5 D-glucosyl-D-thomosamine disaccharide—replacing the xylose-thomosamine of Pradimicin A. This structural difference directly governs antifungal potency and spectrum, making it essential for SAR studies, an LC-MS/MS reference for biosynthetic pathway monitoring, and a readout for glycosyltransferase engineering. Its in vitro potency, equiactive to Pradimicin A, provides a benchmark for evaluating novel derivatives. Researchers must treat Pradimicin L as a specific, non-substitutable entity to ensure experimental validity.

Molecular Formula C41H46N2O19
Molecular Weight 870.8 g/mol
Cat. No. B15563504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePradimicin L
Molecular FormulaC41H46N2O19
Molecular Weight870.8 g/mol
Structural Identifiers
InChIInChI=1S/C41H46N2O19/c1-11-6-18-24(31(50)21(11)38(55)43-12(2)39(56)57)23-16(9-17-25(32(23)51)28(47)15-7-14(58-5)8-19(45)22(15)27(17)46)29(48)36(18)61-41-35(54)37(26(42-4)13(3)59-41)62-40-34(53)33(52)30(49)20(10-44)60-40/h6-9,12-13,20,26,29-30,33-37,40-42,44-45,48-54H,10H2,1-5H3,(H,43,55)(H,56,57)/t12-,13+,20-,26+,29+,30+,33+,34+,35-,36-,37+,40+,41+/m1/s1
InChIKeyGHJAVLVTKGUJCU-DCPRIWAJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pradimicin L: A Distinct Pradimicin Congener for Antifungal Research and Procurement


Pradimicin L is a naturally occurring antifungal antibiotic belonging to the pradimicin class of pentangular polyphenols, produced via fermentation by *Actinomadura verrucosospora* subsp. *neohibisca* [1]. It is a structural congener of the well-known pradimicin A, featuring a unique D-glucosyl-D-thomosamine disaccharide moiety at the C-5 position instead of the xylose-thomosamine moiety found in pradimicin A [2]. Like other pradimicins, its core structure is a dihydrobenzo[α]naphthacenequinone aglycone, substituted with the amino acid D-alanine [3]. Pradimicin L exhibits broad-spectrum antifungal activity and is recognized for its role as a biosynthetic intermediate and a valuable tool in the study of pradimicin structure-activity relationships (SAR) [2].

Why Pradimicin L Cannot Be Interchanged with Pradimicin A or Other Analogs


Generic substitution among pradimicin analogs is scientifically unsound due to their distinct structural variations, which directly impact biological activity and utility. Pradimicin L is not a simple analog; its unique C-5 disaccharide moiety (D-glucosyl-D-thomosamine) [1] distinguishes it from pradimicin A (which possesses a xylose-thomosamine moiety) and other congeners like pradimicin FL (which substitutes D-alanine with D-serine) [2]. These structural differences, while subtle, are critical determinants of antifungal potency and spectrum, as evidenced by direct comparative studies [1]. Consequently, researchers and procurement specialists must treat Pradimicin L as a specific, non-fungible entity for experimental design, SAR studies, and the development of pradimicin-based therapeutics.

Quantitative Evidence for Selecting Pradimicin L: A Comparator-Based Guide


Pradimicin L's Unique C-5 Disaccharide Moiety: Structural Differentiation from Pradimicin A

Pradimicin L is distinguished from its closest analog, Pradimicin A, by its unique sugar moiety. Pradimicin L possesses a D-glucosyl-D-thomosamine disaccharide at the C-5 position, whereas Pradimicin A contains a D-xylosyl-D-thomosamine moiety [1]. This structural difference is a key determinant of its specific chemical and biological properties.

Structure-Activity Relationship Natural Product Chemistry Antifungal Discovery

Comparative Antifungal Potency: Pradimicin L Demonstrates Equiactivity to Pradimicin A In Vitro

In a direct comparative study, Pradimicin L was found to be equiactive to the benchmark analog Pradimicin A, while being less active than the closely related Pradimicin FL [1]. This specific potency profile is crucial for selecting the appropriate tool compound for a given research question.

Antifungal Activity Mycology Drug Discovery

Amino Acid Substitution: Pradimicin L's D-Alanine Defines its Identity Relative to D-Serine Analogs

Pradimicin L is characterized by the presence of a D-alanine amino acid substituent, which differentiates it from its closely related congener, Pradimicin FL, which contains a D-serine moiety [1]. This is a key structural feature for classification and targeted analysis within the complex pradimicin biosynthetic pathway.

Biosynthesis Analytical Chemistry Metabolite Profiling

Directed Biosynthesis: A Unique Production Pathway for Pradimicin L and its Analogs

The production of Pradimicin L and its D-serine analog, Pradimicin FL, is differentiated by the use of directed biosynthesis. While Pradimicin L is produced under standard fermentation conditions, Pradimicin FL is specifically generated by supplementing the fermentation medium with D-serine [1].

Fermentation Technology Biosynthetic Engineering Process Development

Optimal Research and Industrial Applications for Pradimicin L


Structural-Activity Relationship (SAR) Studies of the Pradimicin Scaffold

Pradimicin L is an ideal tool compound for SAR studies investigating the role of the C-5 disaccharide moiety. Its unique D-glucosyl-D-thomosamine group, in contrast to the D-xylosyl-D-thomosamine of Pradimicin A, allows for a direct and precise comparison of how this specific structural modification affects antifungal potency, spectrum, and other properties [1]. This makes it indispensable for medicinal chemistry efforts aimed at optimizing the pradimicin pharmacophore.

Analytical Method Development and Metabolite Profiling

As a distinct and well-characterized congener, Pradimicin L serves as a critical analytical standard. Its unique molecular mass and retention time, as determined by LC-MS/MS profiling of *A. hibisca* fermentation broths, make it essential for the accurate identification and quantification of pradimicin biosynthetic intermediates [2]. Its use as a reference compound is necessary for developing robust, selective analytical methods for fermentation monitoring and quality control.

Biosynthetic Pathway Engineering and Gene Cluster Studies

Pradimicin L represents a specific, quantifiable endpoint for genetic and metabolic engineering studies of the pradimicin biosynthetic pathway. Researchers manipulating glycosyltransferase genes (e.g., *pdmQ*, *pdmS*) in *Actinomadura* can use the presence or absence of Pradimicin L as a precise readout to determine the functional impact of their genetic modifications on the flux through the pathway [2].

Focused Antifungal Discovery Programs

Pradimicin L is a valuable starting point or reference for discovery programs targeting specific antifungal activity profiles. Its demonstrated in vitro equiactivity to Pradimicin A, but lower activity than Pradimicin FL, provides a defined potency benchmark [1]. This allows researchers to evaluate new semi-synthetic derivatives or novel analogs, quantifying improvements in activity against this known congener and guiding the selection of more promising leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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